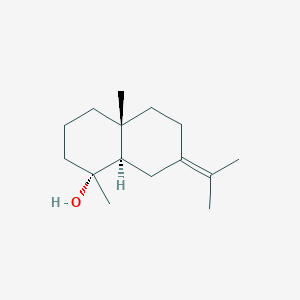
(+)-Juniper Camphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is derived from the wood of the camphor laurel tree, Cinnamomum camphora, and has been used for centuries in traditional medicine and as an aromatic compound . The compound is known for its distinctive, penetrating aroma and is widely used in various applications, including medicinal, industrial, and aromatic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Juniper Camphor typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using chromic acid or other oxidizing agents . Another approach involves the use of anhydrous acetic acid to produce isobornyl acetate, which is then converted to isoborneol through saponification and subsequently oxidized to camphor .
Industrial Production Methods
Industrial production of this compound often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor is then purified through sublimation to obtain the final product . This method is widely used due to its efficiency and the high yield of camphor obtained.
Chemical Reactions Analysis
Types of Reactions
(+)-Juniper Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol and isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Scientific Research Applications
(+)-Juniper Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on sensory receptors, such as transient receptor potential channels.
Medicine: Utilized in topical analgesics for its counterirritant properties.
Industry: Employed as a plasticizer for nitrocellulose and in the production of carbon nanotubes.
Mechanism of Action
(+)-Juniper Camphor exerts its effects by activating and desensitizing sensory nerves. It activates heat-sensitive transient receptor potential vanilloid subtype 1 (TRPV1) and transient receptor potential vanilloid subtype 3 (TRPV3) receptors, leading to a warm sensation . Additionally, it inhibits the response of cold-sensitive transient receptor potential melastatin 8 (TRPM8) receptors . This dual action contributes to its analgesic and counterirritant properties .
Comparison with Similar Compounds
Similar Compounds
Menthol: Another monoterpene that activates cold-sensitive TRPM8 receptors.
Eucalyptol: A monoterpene with similar sensory effects.
Uniqueness
(+)-Juniper Camphor is unique in its ability to activate both heat-sensitive and cold-sensitive receptors, providing a dual sensory effect . This property distinguishes it from other similar compounds, such as menthol and eucalyptol, which primarily activate cold-sensitive receptors .
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI Key |
STRABSCAWZINIF-RBSFLKMASA-N |
Isomeric SMILES |
CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C |
Canonical SMILES |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


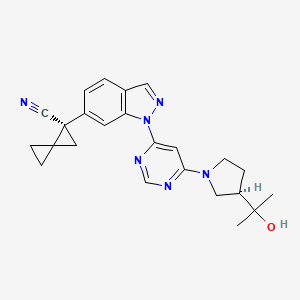
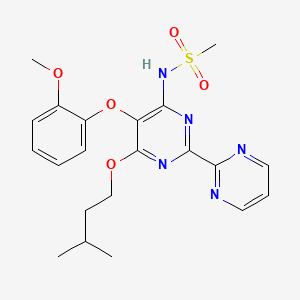
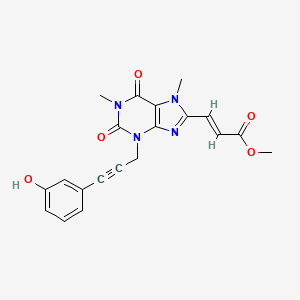
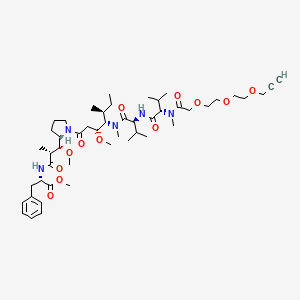



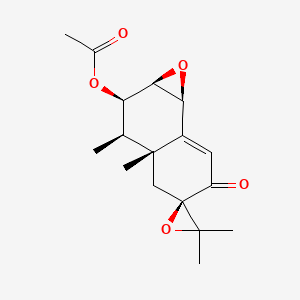
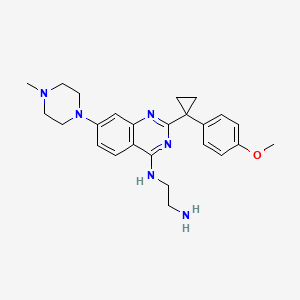
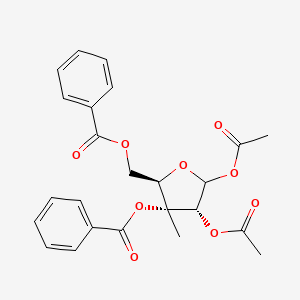
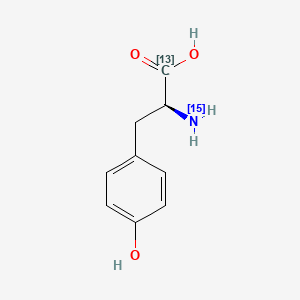
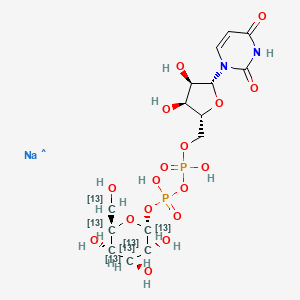
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
